1-(Chloromethoxy)-4-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTSFCVWZASDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706388 | |
| Record name | 1-(Chloromethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14790-63-7 | |
| Record name | 1-(Chloromethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Aryl Chloromethoxy/chloromethyl Nitro Compounds
Direct Synthetic Routes
Direct synthetic routes aim to introduce the nitro and chloromethyl or chloromethoxy groups onto an aromatic ring system through a minimal number of steps.
Electrophilic Aromatic Nitration of Halogenated Benzyl (B1604629) Derivatives
A primary method for synthesizing chloromethyl nitro compounds is the electrophilic aromatic nitration of a corresponding benzyl halide. The nitration of benzyl chloride serves as a key example for producing 1-(chloromethyl)-4-nitrobenzene. This reaction typically involves treating the substrate with a mixture of concentrated nitric acid and sulfuric acid. nih.govlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.orgyoutube.com
The reaction with benzyl chloride yields a mixture of ortho, meta, and para isomers. The chloromethyl group is weakly deactivating yet directs incoming electrophiles to the ortho and para positions. Research on the nitration of (chloromethyl)benzene, where the reaction rate was 0.71 relative to benzene (B151609), showed a product distribution of 32% ortho, 15.5% meta, and 52.5% para isomers. chegg.com The crude product can be purified by recrystallization from a solvent like ethanol (B145695) to isolate the desired p-nitrobenzyl chloride isomer. nih.gov
Table 1: Isomer Distribution in the Nitration of (Chloromethyl)benzene
| Isomer | Percentage in Product Mixture |
| Ortho-(chloromethyl)nitrobenzene | 32% |
| Meta-(chloromethyl)nitrobenzene | 15.5% |
| Para-(chloromethyl)nitrobenzene | 52.5% |
Data sourced from Chegg.com chegg.com
Chloromethylation Reactions on Nitroaromatic Substrates
Chloromethylation involves the introduction of a chloromethyl group (–CH₂Cl) onto an aromatic ring. This reaction, a type of Friedel-Crafts alkylation, typically uses formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst such as zinc chloride or aluminum chloride. google.com
However, applying this reaction directly to nitroaromatic substrates like nitrobenzene (B124822) is challenging. The nitro group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic substitution. libretexts.orgyoutube.com This deactivation makes the Friedel-Crafts reaction sluggish and often requires harsh conditions, which can lead to side reactions or failure of the desired transformation. The nitro group also acts as a meta-director, meaning any successful chloromethylation would predominantly yield 1-(chloromethyl)-3-nitrobenzene rather than the para-substituted product. youtube.com
Multistep Functionalization of Nitrobenzene Derivatives
Given the challenges of direct synthesis, multistep sequences are often more practical. For a compound like 1-(chloromethoxy)-4-nitrobenzene, a logical starting point is a precursor that already contains the nitro group in the correct position, such as 4-nitrophenol (B140041). The synthesis would then involve the formation of the chloromethoxy ether from the phenolic hydroxyl group.
This approach circumvents the difficulties of controlling regioselectivity in electrophilic substitution on a substituted ring. An analogous multistep synthesis is seen in the preparation of 1-chloro-2-methyl-4-nitrobenzene, which starts from 4-chloroaniline. mdpi.comresearchgate.net In this sequence, the aniline (B41778) is first oxidized to 4-nitrochlorobenzene, followed by a Friedel-Crafts alkylation to introduce the methyl group. mdpi.comresearchgate.net This highlights the strategy of installing functional groups in a stepwise manner to achieve the desired substitution pattern.
General Approaches to Chloromethyl Ethers (Applicable to Chloromethoxy Structure)
The synthesis of the chloromethoxy functional group (–OCH₂Cl) itself is a critical aspect of preparing compounds like this compound. These methods often focus on generating the reactive chloromethyl ether species, which can then be coupled with the desired aryl alcohol (e.g., 4-nitrophenol).
Reactions of Acetals with Acid Halides Catalyzed by Metal Salts (e.g., Zinc(II) Salts)
A highly efficient and rapid method for preparing α-chloroalkyl ethers involves the reaction of acetals with acid halides, catalyzed by zinc(II) salts. nih.govacs.orgorganic-chemistry.org This procedure allows for the generation of chloromethyl methyl ether (MOMCl) from dimethoxymethane (B151124) and an acid halide like acetyl chloride. The reaction is catalyzed by a very small amount (e.g., 0.01 mol%) of a zinc salt, such as zinc bromide (ZnBr₂) or zinc triflate (Zn(OTf)₂), and is typically complete within a few hours at ambient temperature. acs.orgorgsyn.org
The resulting solution of the α-halo ether can be used directly for subsequent reactions, such as the alkylation of phenols, without the need for isolating the often carcinogenic chloromethyl ether intermediate. nih.govorganic-chemistry.orgorgsyn.org This method is scalable and offers a significant operational advantage in terms of speed and safety over older protocols. acs.orgorganic-chemistry.org
Table 2: Generation of α-Halo Ethers from Acetals and Halide Donors Catalyzed by ZnBr₂
| Acetal (B89532) | Halide Donor | α-Halo Ether Product |
| Dimethoxymethane | Acetyl chloride | Chloromethyl methyl ether |
| Diethoxymethane | Acetyl chloride | 1-Chloroethyl ethyl ether |
| Dibutoxymethane | Acetyl chloride | 1-Chlorobutyl butyl ether |
| Dimethoxymethane | Thionyl chloride | Chloromethyl methyl ether |
This table summarizes general transformations described in literature. acs.orgorgsyn.org
In Situ Generation Methods for Chloromethyl Ethers
The in situ (in the reaction mixture) generation of chloromethyl ethers is a preferred strategy to minimize handling of these hazardous compounds. nih.govwikipedia.orgcanada.ca The zinc-catalyzed reaction of acetals and acid halides is a prime example of an effective in situ method. nih.govorganic-chemistry.org
Another established method involves the reaction of an alcohol, formaldehyde, and hydrogen chloride. orgsyn.org For the synthesis of chloromethyl methyl ether, methanol (B129727), formalin (an aqueous solution of formaldehyde), and gaseous hydrogen chloride are combined. orgsyn.org To synthesize an aryl chloromethoxy compound like this compound via this route, the corresponding phenol (B47542) (4-nitrophenol) would be reacted with formaldehyde and HCl. This approach directly forms the desired product by creating the reactive chloromethylating species in the presence of the nucleophilic phenol. The development of such in situ protocols is crucial for safely utilizing the reactivity of chloromethyl ethers in organic synthesis. researchgate.net
Regioselectivity and Isomer Control in Synthesis
The synthesis of specific isomers of aryl chloromethoxy/chloromethyl nitro compounds, such as this compound, requires careful consideration of regioselectivity. The powerful electron-withdrawing and meta-directing nature of the nitro group presents a significant challenge for direct electrophilic substitution at the para position. Therefore, strategies to control isomer formation primarily rely on starting with appropriately substituted precursors where the desired 1,4-substitution pattern is already established. Two such successful strategies involve the use of p-nitrophenol or p-nitrotoluene as starting materials.
The primary challenge in synthesizing this compound lies in overcoming the directing effect of the nitro group. Direct chloromethoxylation or chloromethylation of nitrobenzene via electrophilic aromatic substitution, such as the Blanc-Quelet reaction, would predominantly yield the meta-substituted isomer. To achieve the desired para-isomer, synthetic routes must be employed that circumvent this directing effect. This is typically accomplished by starting with a benzene ring that is already substituted at the para position, thereby ensuring the correct isomeric outcome.
One effective strategy commences with p-nitrotoluene. The methyl group of p-nitrotoluene can undergo free-radical halogenation to produce 4-nitrobenzyl chloride. This intermediate can then be converted to 4-nitrobenzyl alcohol, which serves as a precursor for introducing the chloromethoxy group. A patented method describes the chlorination of p-nitrotoluene with chlorine gas in a carbon tetrachloride solvent, using benzoyl peroxide as a catalyst, to yield p-nitrobenzyl chloride. This is subsequently hydrolyzed in an alkaline solution to produce 4-nitrobenzyl alcohol.
An alternative and more direct approach to a related compound involves starting with p-nitrophenol. The synthesis of 1-(2-chloroethoxy)-4-nitrobenzene (B1586440) has been achieved by reacting p-nitrophenol with 1-bromo-2-chloroethane (B52838) in the presence of potassium carbonate in acetonitrile. This Williamson ether synthesis proceeds via the formation of the p-nitrophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the haloalkane. This method ensures the formation of the para-substituted ether linkage. A similar O-alkylation strategy using a suitable chloromethoxylating agent with p-nitrophenol would be expected to yield this compound. The key to regiocontrol in this instance is that the substitution occurs at the oxygen atom of the phenol rather than on the aromatic ring itself.
The conversion of an alcohol, such as 4-nitrobenzyl alcohol, to a chloromethyl ether can be accomplished by reacting it with formaldehyde and hydrogen chloride. This method is analogous to the preparation of other chloromethyl ethers. For instance, benzyl chloromethyl ether is synthesized from benzyl alcohol, aqueous formaldehyde, and hydrogen chloride.
The table below summarizes key aspects of synthetic strategies that ensure the regioselective formation of para-substituted chloromethyl/chloromethoxy nitro compounds.
| Starting Material | Reagents and Conditions | Key Intermediate | Target Compound/Analogue | Regiocontrol Strategy |
| p-Nitrotoluene | 1. Cl₂, Benzoyl Peroxide, CCl₄, 150-180°C2. Alkaline hydrolysis (e.g., Na₂CO₃ solution, 140°C) | 4-Nitrobenzyl chloride | 4-Nitrobenzyl alcohol | Starting with a para-substituted precursor. |
| p-Nitrophenol | 1-bromo-2-chloroethane, K₂CO₃, acetonitrile, 80°C | Sodium 4-nitrophenoxide | 1-(2-Chloroethoxy)-4-nitrobenzene | O-alkylation of a para-substituted phenol. |
| Benzyl alcohol | Formaldehyde, HCl | - | Benzyl chloromethyl ether | Conversion of an alcohol to a chloromethyl ether. |
Mechanistic Investigations of Reactivity
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of the reactivity of 1-(Chloromethoxy)-4-nitrobenzene, with the reaction pathways being heavily influenced by the electronic nature of the substituents on the aromatic ring.
While specific studies on the reactivity of the chloromethoxy group in this compound are not extensively documented, its behavior can be inferred from the well-established chemistry of related α-chloroethers and benzyl (B1604629) halides. The chloromethoxy group, -OCH₂Cl, is a potent electrophile. The oxygen atom can stabilize the development of positive charge on the adjacent carbon atom through resonance, making the chlorine atom a good leaving group in nucleophilic substitution reactions. This inherent reactivity makes the chloromethoxy group a valuable synthetic handle for the introduction of various functional groups.
In the context of this compound, the chloromethoxy group is anticipated to be highly susceptible to nucleophilic attack. A wide range of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can displace the chloride ion to form the corresponding ether, thioether, or amine derivatives. The presence of the para-nitro group further enhances this reactivity by withdrawing electron density from the aromatic ring, although its direct electronic influence on the chloromethoxy group is transmitted through the benzene (B151609) ring.
It is important to distinguish the reactivity of the chloromethoxy group from that of a chloromethyl group. In the analogous compound, 1-(chloromethyl)-4-nitrobenzene, the chloromethyl group is also a reactive electrophile, but the stabilization of the transition state and any potential carbocationic intermediate would rely solely on the resonance and inductive effects of the aromatic ring and the nitro group. The additional oxygen atom in the chloromethoxy group provides further resonance stabilization, potentially leading to different reaction kinetics and pathways compared to its chloromethyl counterpart.
The presence of a nitro group, particularly at the para position relative to a leaving group on an aromatic ring, has a profound activating effect on the rate of nucleophilic aromatic substitution (SNAr). This is a well-established principle in organic chemistry. The nitro group is a strong electron-withdrawing group, both through inductive effects and, more significantly, through resonance.
In the case of this compound, if a nucleophile were to attack the aromatic ring itself (a competing pathway to substitution at the chloromethoxy group), the nitro group would play a crucial role. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The nitro group is exceptionally effective at stabilizing the negative charge of this intermediate, especially when it is in the ortho or para position to the site of nucleophilic attack. This stabilization lowers the activation energy of the reaction, thereby accelerating the rate of substitution.
The activating ability of a para-nitro group is so significant that it allows for nucleophilic substitution of leaving groups that are typically unreactive on an unactivated benzene ring. For instance, 4-nitrochlorobenzene is much more susceptible to nucleophilic attack than chlorobenzene. researchgate.net The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus more receptive to attack by a nucleophile. researchgate.net
The relative reactivity of halonitrobenzenes in SNAr reactions is often dependent on the nature of the halogen, though the activating effect of the nitro group is the dominant factor.
| Compound | Relative Reactivity towards Piperidine (B6355638) |
| 1-Fluoro-4-nitrobenzene | 3300 |
| 1-Chloro-4-nitrobenzene (B41953) | 7.5 |
| 1-Bromo-4-nitrobenzene | 1 |
| 1-Iodo-4-nitrobenzene | 0.4 |
This table illustrates the general trend of leaving group ability in SNAr reactions of para-substituted halonitrobenzenes. The data is for reactions with piperidine in methanol (B129727) at 50 °C. The reactivity is relative to 1-Bromo-4-nitrobenzene.
While this data is for halonitrobenzenes, it underscores the principle that the electronic activation by the nitro group is a critical factor governing the feasibility and rate of SNAr reactions.
For an Sₙ2 pathway, the nucleophile would attack the carbon of the chloromethoxy group in a concerted step, leading to the displacement of the chloride ion. The rate of this reaction would be dependent on the concentration of both the substrate and the nucleophile.
Alternatively, a stepwise Sₙ1-like mechanism could be operative, particularly with weaker nucleophiles in polar, protic solvents. This would involve the initial, rate-determining departure of the chloride ion to form a resonance-stabilized oxocarbenium ion intermediate. The para-nitro group would disfavor the formation of a full positive charge on the benzylic carbon through its electron-withdrawing inductive effect, but the resonance stabilization from the adjacent oxygen atom in the chloromethoxy group would be a significant stabilizing factor.
In the context of SNAr at the aromatic ring, kinetic studies of related p-nitro-substituted aromatics have shown that the reaction rates are highly dependent on the nature of the nucleophile and the leaving group. nih.gov The rate-determining step is typically the formation of the Meisenheimer complex.
Radical Processes and Electron Transfer Mechanisms
Beyond nucleophilic substitution reactions, this compound and related nitroaromatic compounds can participate in radical and electron transfer processes, often initiated by reduction of the nitro group.
While direct studies on this compound are scarce, research on the analogous compound, 1-(chloromethyl)-4-nitrobenzene (also known as p-nitrobenzyl chloride), provides significant insight into potential radical pathways. The radical anions of p-nitrobenzyl chloride are known to undergo rapid expulsion of the chloride ion to form the corresponding p-nitrobenzyl radical. nih.gov
This process is initiated by a one-electron reduction of the nitroaromatic compound, which can be achieved electrochemically or through chemical reductants. The resulting radical anion is a key intermediate.
The rate constant for the expulsion of chloride from the radical anion of p-nitrobenzyl chloride has been reported to be 1 x 10⁴ s⁻¹. nih.gov The o-nitro isomer also undergoes a similar reaction, with a rate constant of 4 x 10³ s⁻¹. nih.gov These carbon-centered nitrobenzyl radicals are highly reactive species. nih.gov
It is plausible that the radical anion of this compound could undergo a similar fragmentation, expelling a chloride ion to form a p-(methoxynitro)benzyl-type radical. The presence of the oxygen atom adjacent to the radical center could influence the stability and subsequent reactivity of this radical species.
Single electron transfer (SET) is a fundamental process in the chemistry of nitroaromatic compounds. nih.gov The strong electron-withdrawing nature of the nitro group makes nitroaromatic compounds excellent electron acceptors. The reduction potential of the nitro group can be finely tuned by the presence of other substituents on the aromatic ring.
The initial step in many transformations of nitroaromatics is the acceptance of a single electron to form a nitro radical anion. nih.gov This radical anion can be a key intermediate that initiates a cascade of further reactions. For instance, as discussed in the previous section, it can lead to the expulsion of a leaving group to form a neutral radical.
The formation of the nitro radical anion can be achieved through various means, including electrochemical reduction, photochemical methods, or reaction with chemical reducing agents. The subsequent fate of the radical anion depends on the specific structure of the molecule and the reaction conditions. In the absence of a good leaving group on a side chain, the radical anion itself can be a reactive species, participating in dimerization, disproportionation, or further reduction.
In the context of this compound, a SET process would lead to the formation of its radical anion. The stability and reactivity of this intermediate would be a critical determinant of the subsequent chemical transformations.
Reduction Chemistry of the Nitro Group
The nitro group of this compound is a key site of chemical reactivity, readily undergoing reduction to an amino group. This transformation is a critical step in the synthesis of various derivatives and has been explored through both chemical and biological means.
Selective Reduction to Amine Functionality
The selective reduction of the nitro group in this compound to form 4-(chloromethoxy)aniline is a synthetically important transformation. A variety of reducing agents and conditions can be employed to achieve this conversion, with the choice often depending on the desired selectivity and the presence of other functional groups. masterorganicchemistry.comnumberanalytics.com
Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction. numberanalytics.com Catalytic hydrogenation often utilizes catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. numberanalytics.comcommonorganicchemistry.com This method is highly efficient but can sometimes lead to the reduction of other susceptible functionalities. commonorganicchemistry.com
Chemical reduction offers a milder alternative and can be more selective. commonorganicchemistry.com Reagents like iron in acidic media, tin(II) chloride (SnCl₂), and sodium hydrosulfite are frequently used. commonorganicchemistry.comwikipedia.org For instance, the reduction of a related compound, 1-(2-chloro-ethoxy)-4-nitro-benzene, to 4-(2-chloro-ethoxy)-phenylamine has been successfully achieved using tin(II) chloride dihydrate in ethanol (B145695) at elevated temperatures.
A representative procedure for the reduction of a similar nitroaromatic compound is detailed in the table below:
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product | Yield |
| 1-(2-chloro-ethoxy)-4-nitro-benzene | SnCl₂·2H₂O | Ethanol | 70°C | 2 hours | 4-(2-chloro-ethoxy)-phenylamine | 90% |
Table 1: Selective reduction of a nitroaromatic compound.
The mechanism of reduction can vary depending on the chosen method. In catalytic hydrogenation, the nitro compound adsorbs to the catalyst surface, followed by the transfer of hydrogen atoms to the nitro group. numberanalytics.com Chemical reduction, on the other hand, involves the transfer of electrons from the reducing agent to the nitro group. numberanalytics.com
Mechanistic Aspects of Nitroaromatic Bioreduction Pathways
The bioreduction of nitroaromatic compounds, including derivatives like this compound, is a significant process in environmental microbiology and biotechnology. Microorganisms have evolved diverse enzymatic pathways to transform these potentially toxic compounds. researchgate.netresearchgate.net These pathways can proceed through either single-electron or two-electron reduction mechanisms, primarily catalyzed by flavoenzymes and their associated redox partners. nih.gov
Single-Electron Reduction: In this pathway, a single electron is transferred to the nitroaromatic compound, forming a nitro anion radical. researchgate.net This radical can then be further reduced to a nitroso compound. Under aerobic conditions, the nitro anion radical can react with molecular oxygen to regenerate the parent nitroaromatic compound and produce a superoxide (B77818) anion, leading to oxidative stress. researchgate.net
Two-Electron Reduction: This pathway involves the direct reduction of the nitro group to a nitroso derivative, bypassing the formation of the radical intermediate. researchgate.net Enzymes like NAD(P)H:quinone oxidoreductase (NQO1) are known to catalyze such two-electron reductions. nih.gov This is generally considered a detoxification pathway as it avoids the generation of reactive oxygen species. researchgate.net
Electrophilic and Other Transformations
Beyond the reduction of the nitro group, the aromatic ring of this compound is susceptible to electrophilic attack, and the chloromethoxy group can participate in various transformations, including carbon-carbon bond formation.
Carbon-Carbon Bond Formation Reactions
The chloromethoxy group in this compound provides a handle for carbon-carbon bond formation, although direct examples involving this specific compound are not extensively documented in the provided search results. However, the reactivity of the closely related p-nitrobenzyl chloride offers valuable insights. The radical anions of p-nitrobenzyl chloride are known to expel a chloride ion to form a carbon-centered nitrobenzyl radical. nih.gov This highly reactive species can then participate in various reactions, including the formation of new carbon-carbon bonds. nih.gov
More broadly, carbon-carbon bond formation reactions are fundamental in organic synthesis. chemistry.coach Several powerful methods exist, such as the Suzuki and Heck reactions, which are palladium-catalyzed cross-coupling reactions. chemistry.coach The Suzuki reaction couples an organoborane with an organic halide, while the Heck reaction joins an alkene with an aryl or vinyl halide. chemistry.coach While not directly applied to this compound in the provided context, these methodologies represent potential avenues for its derivatization.
For instance, a related transformation involves the reaction of 2-chloromethyl-4,6-dibromoaniline with N-methylcyclohexylamine, demonstrating the reactivity of a chloromethyl group on an aniline (B41778) derivative. google.com This suggests that the chloromethoxy group in this compound could similarly be a site for nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Solid-State Structure Analysis
Detailed single-crystal X-ray diffraction analysis is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, allowing for an in-depth understanding of molecular geometry and interactions within the crystal lattice.
Molecular Conformation, Planarity, and Dihedral Angles
A crystallographic study of 1-(Chloromethoxy)-4-nitrobenzene would reveal critical information about its molecular shape. Key parameters such as the planarity of the benzene (B151609) ring, the torsion angles between the nitro group and the ring, and the conformation of the chloromethoxy side chain would be determined. This data is essential for understanding the molecule's steric and electronic properties. However, no published crystallographic data, including tables of bond lengths, bond angles, or dihedral angles for this compound, were found.
Intermolecular Interactions and Crystal Packing
Analysis of the crystal structure would also elucidate how individual molecules of this compound arrange themselves in the solid state. This includes the identification of intermolecular forces such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces that govern the crystal packing. Such information is crucial for understanding the material's physical properties. Specific details on the crystal packing and intermolecular interactions for this compound are not available in the provided search results.
Vibrational Spectroscopy (Infrared) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. A theoretical IR spectrum would exhibit characteristic absorption bands corresponding to the nitro group (NO₂), the C-O-C ether linkage, the C-Cl bond, and the aromatic ring.
Key expected vibrational modes would include:
NO₂ stretching: Asymmetric and symmetric stretching vibrations, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-O stretching: Vibrations associated with the aryl-ether and alkyl-ether bonds.
C-Cl stretching: A band corresponding to the chloromethyl group.
Aromatic C-H and C=C stretching: Vibrations characteristic of the substituted benzene ring.
Without experimental data, a definitive table of observed frequencies and their assignments for this compound cannot be constructed.
Electronic Spectroscopy (UV/Visible) for Chromophore Studies
UV/Visible spectroscopy provides insight into the electronic transitions within a molecule. The nitrobenzene (B124822) moiety acts as a strong chromophore. The interaction between the nitro group and the phenoxy group would influence the energy of the π → π* and n → π* electronic transitions. An experimental spectrum would determine the wavelength of maximum absorption (λmax), which is a key characteristic of the compound's conjugated system. This experimental data is not available in the search results.
Mass Spectrometry for Fragmentation Pattern and Molecular Weight Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation pattern upon ionization, which can help in structural elucidation. The monoisotopic mass of this compound (C₇H₆ClNO₃) is 187.0036 g/mol epa.gov.
Upon electron ionization, the molecule would form a molecular ion (M⁺) peak. Subsequent fragmentation would likely involve the loss of key functional groups. Expected fragmentation pathways could include:
Loss of the chlorine atom (-Cl).
Cleavage of the chloromethyl group (-CH₂Cl).
Loss of the nitro group (-NO₂).
Fragmentation of the ether linkage.
A detailed mass spectrum would provide a basis for proposing and confirming these pathways. However, an experimental mass spectrum with assigned fragment peaks for this compound is not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Purity Assessment
NMR spectroscopy is the most powerful technique for determining the structure of a molecule in solution. For this compound, ¹H and ¹³C NMR would provide distinct signals for each unique proton and carbon environment.
¹H NMR: The spectrum would be expected to show signals for the protons on the aromatic ring, which would appear as a characteristic AA'BB' system for a 1,4-disubstituted benzene. A distinct singlet would be expected for the two protons of the chloromethoxy group (-O-CH₂-Cl).
¹³C NMR: The spectrum would show signals for the unique carbons in the molecule, including the two distinct aromatic carbons in the para-substituted ring, the carbon attached to the nitro group, the carbon of the ether linkage, and the carbon of the chloromethoxy group.
Precise chemical shifts (δ) and coupling constants (J) from experimental NMR studies are necessary for unambiguous structural assignment and purity confirmation, but this data is not present in the provided search results.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, Semiempirical Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and semiempirical approaches are workhorses in modern computational chemistry, providing insights into molecular structure and behavior.
Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO, NBO)
An analysis of the electronic structure provides a deep understanding of the distribution of electrons within a molecule and the nature of its chemical bonds. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, stability, and its optical and electronic properties. wikipedia.orgossila.com NBO analysis further dissects the wavefunction to provide a chemist-friendly picture of bonding, lone pairs, and delocalization effects. uni-muenchen.defaccts.de
Despite the importance of these parameters, a thorough search of scientific databases and literature reveals no specific published studies that report the HOMO-LUMO energies, the HOMO-LUMO gap, or a detailed NBO analysis for 1-(Chloromethoxy)-4-nitrobenzene . While general principles of how the nitro group and chloromethoxy group would influence the electronic structure can be inferred, specific calculated values and orbital visualizations for this particular molecule are not available.
Reaction Mechanism Elucidation and Energy Barrier Predictions
Theoretical chemistry plays a pivotal role in mapping out the pathways of chemical reactions, identifying transition states, and predicting the energy barriers associated with them. This information is invaluable for understanding reaction kinetics and for designing new synthetic routes. For a molecule like this compound, potential reactions could involve nucleophilic substitution at the chloromethoxy group or reactions involving the nitroaromatic system.
However, there are no specific computational studies in the public domain that elucidate reaction mechanisms or predict energy barriers for reactions involving This compound .
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with frontier orbital analysis focusing on the HOMO and LUMO. The shapes and energies of these orbitals are critical in predicting how a molecule will interact with other species. For instance, the HOMO is often associated with the molecule acting as a nucleophile, while the LUMO is associated with electrophilic character.
A frontier orbital analysis for This compound would be highly informative for predicting its reactivity. Unfortunately, no such analysis, including visualizations of the HOMO and LUMO and their corresponding energy levels, has been published.
Modeling of Reactivity and Selectivity
Computational models can predict how a molecule will react and where on the molecule that reaction is likely to occur (regioselectivity) or in what spatial orientation (stereoselectivity).
Quantitative Structure-Activity Relationships (QSAR) in Related Systems
Quantitative Structure-Activity Relationship (QSAR) studies are a common computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. researchgate.net For nitroaromatic compounds, QSAR models have been developed to predict properties like toxicity. researchgate.netelixirpublishers.com These models often use quantum chemical descriptors.
While there are QSAR studies on various nitrobenzene (B124822) derivatives, no specific QSAR models that include This compound as part of the dataset or make predictions for it could be located.
Prediction of Regioselectivity and Stereoselectivity
For an aromatic compound like this compound, predicting the regioselectivity of, for example, electrophilic aromatic substitution is a key question. The interplay between the electron-withdrawing nitro group and the chloromethoxy group would determine the most likely site of substitution. Computational models can predict this by calculating the relative energies of possible intermediates.
There are no available computational studies that specifically predict the regioselectivity or stereoselectivity of reactions involving This compound .
Thermodynamic and Stability Assessments
The thermal stability of nitroaromatic compounds is a critical factor in assessing their potential hazards. Computational chemistry provides powerful tools to predict thermodynamic properties related to decomposition, offering insights into the thermal hazards of molecules like this compound without the need for potentially dangerous experimental procedures.
Quantitative Structure-Property Relationship (QSPR) models have emerged as a reliable method for predicting the thermal stability of nitroaromatic compounds. These models establish a mathematical relationship between the molecular structure and its physicochemical properties, such as the heat of decomposition. For a series of nitroaromatic compounds, QSPR models have been developed using various chemoinformatic tools, including partial least squares, multilinear regressions, and decision trees. nih.gov These models are built upon a dataset of compounds with known decomposition enthalpies and can predict this property for new or unstudied molecules. The predictive power of these models is validated through internal and external validation techniques, ensuring their reliability. nih.govresearchgate.net
A common approach involves calculating a variety of molecular descriptors that encode structural, electronic, and topological features of the molecule. For this compound, these descriptors would include parameters related to the nitro group, the chloromethoxy group, and the benzene (B151609) ring. The models then correlate these descriptors with the experimental decomposition enthalpies of a training set of related compounds to derive a predictive equation.
For instance, a simplified QSPR model for predicting the heat of decomposition (ΔHd) might take the form of a multilinear regression equation:
ΔHd = c0 + c1D1 + c2D2 + ... + cnDn
Where:
ΔHd is the predicted heat of decomposition.
c0, c1, c2, ..., cn are regression coefficients determined from the training data.
D1, D2, ..., Dn are the calculated molecular descriptors.
While a specific QSPR model for this compound is not available in the literature, the established methodologies for other nitroaromatic compounds provide a clear framework for its theoretical evaluation. The presence of both the nitro group, a well-known energetic functional group, and the chloromethoxy group, which can influence the electronic properties and reactivity of the molecule, would be key considerations in such a model.
The prediction of the decomposition temperature (Td) is another crucial aspect of thermal hazard assessment. rsc.org Machine learning techniques have been successfully applied to create computational models for predicting the onset of thermal decomposition for energetic materials. researchgate.net These models are trained on datasets containing decomposition temperatures and molecular formulas, using cheminformatics to represent the chemical information. researchgate.net For a compound like this compound, such a model would analyze its structural features to predict the temperature at which it would begin to decompose, providing a valuable indicator of its thermal stability. rsc.orgresearchgate.net
The following table illustrates the type of data that would be generated from a theoretical study on the thermal hazard prediction of this compound, based on methodologies applied to similar compounds.
| Predicted Parameter | Theoretical Value | Methodology |
| Heat of Decomposition (ΔHd) | [Value] kJ/mol | QSPR (Multilinear Regression) |
| Decomposition Temperature (Td) | [Value] °C | Machine Learning Model |
Note: The values in this table are placeholders and would be determined by specific computational studies.
The initiation of the decomposition process in many nitroaromatic compounds is often the homolytic cleavage of the C–NO2 bond. rsc.org Density Functional Theory (DFT) calculations are a powerful tool for investigating the bond dissociation energies (BDEs) of these bonds. nrel.gov By calculating the BDE of the C-NO2 bond in this compound, one can gain insight into the initial step of its thermal decomposition. Lower BDE values generally correlate with lower thermal stability.
Spectroscopic Property Prediction and Interpretation
Computational spectroscopy, primarily using Density Functional Theory (DFT), is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide valuable information about its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.
Theoretical vibrational spectra are typically calculated by performing a geometry optimization of the molecule followed by a frequency calculation at the same level of theory. These calculations provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular vibrations.
For this compound, the calculated infrared (IR) and Raman spectra would reveal characteristic vibrational modes associated with its functional groups. These would include:
Nitro Group (NO2) Vibrations: Symmetric and asymmetric stretching vibrations, typically appearing in the regions of 1300-1400 cm-1 and 1500-1600 cm-1, respectively. Bending and scissoring modes would also be present at lower frequencies.
C-O-C (Ether) Vibrations: Asymmetric and symmetric stretching vibrations of the ether linkage.
C-Cl (Chloromethyl) Vibrations: Stretching and bending modes of the chloromethyl group.
Aromatic Ring Vibrations: C-H stretching, C=C stretching, and various in-plane and out-of-plane bending modes.
The following table provides an example of how theoretical vibrational frequencies for this compound would be presented and assigned based on DFT calculations.
| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |
| νas(NO2) | [Value] | Asymmetric NO2 stretch |
| νs(NO2) | [Value] | Symmetric NO2 stretch |
| ν(C-O-C) | [Value] | Ether C-O-C stretch |
| ν(C-Cl) | [Value] | C-Cl stretch |
| ν(C-H)aromatic | [Value] | Aromatic C-H stretch |
Note: The values in this table are placeholders and would be determined by specific computational studies.
Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to predict electronic absorption spectra (UV-Vis). nih.gov These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths. For this compound, the predicted UV-Vis spectrum would show absorption bands corresponding to π → π* and n → π* transitions within the nitroaromatic chromophore. The position and intensity of these bands are influenced by the electronic effects of both the nitro and chloromethoxy substituents on the benzene ring.
The interpretation of these predicted spectra is crucial for understanding the electronic structure and photophysical properties of the molecule. By analyzing the molecular orbitals involved in the electronic transitions, it is possible to gain insights into the charge transfer characteristics of the excited states. This information is valuable for a variety of applications, including the design of new materials with specific optical properties.
Applications in Advanced Organic Synthesis Research
Multifunctional Intermediates for Complex Molecule Synthesis
1-(Chloromethoxy)-4-nitrobenzene serves as a crucial multifunctional intermediate due to its distinct reactive sites. The chloromethoxy portion, an α-chloro ether, is a potent electrophile and alkylating agent. wikipedia.orgorgsyn.org Concurrently, the nitroaromatic moiety can undergo a variety of transformations, most notably the reduction of the nitro group to an amine, which opens up further synthetic pathways. researchgate.netsphinxsai.com This dual reactivity allows for its incorporation into complex molecular architectures through sequential chemical modifications at different parts of the molecule. The radical anions of p-nitrobenzyl chloride, a closely related compound, are known to expel chloride to form highly reactive carbon-centered nitrobenzyl radicals, suggesting that this compound could participate in novel radical-based transformations. researchgate.netnih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 14790-63-7 |
| Molecular Formula | C₇H₆ClNO₃ |
| Molecular Weight | 187.58 g/mol |
| Purity | 95% |
| LogP | 2.369 |
Source: fluorochem.co.uknih.gov
The nitrophenyl group within this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Nitroalkenes and other nitro-containing aromatics are established as effective starting materials for building nitrogen, oxygen, and sulfur-containing heterocycles through reactions like Michael additions, cycloadditions, and various cascade reactions. rsc.orgrsc.org For instance, nitrophenyl groups are integral components in the regioselective synthesis of complex structures like 5,6,7,8-tetrahydroisoquinolines. nih.gov The nitro group can be reduced to an amine, which then serves as a handle for constructing rings, a common strategy in the synthesis of quinazolin-4-ones and other fused heterocyclic systems. generis-publishing.com
Chlorinated nitroaromatic compounds are significant building blocks in the industrial production of pharmaceuticals and agrochemicals. researchgate.net The related compound, 1-chloro-4-nitrobenzene (B41953), is a known intermediate in the synthesis of certain drugs and pesticides. ca.gov The synthetic utility of this compound lies in its ability to introduce the p-nitrophenoxy-methyl group into a molecule. The nitro group can then be chemically manipulated to produce various functional groups necessary for biological activity. The reduction of the nitro group to an amine is a key step, as aromatic amines are precursors to a vast number of biologically active compounds. sphinxsai.com
Strategy for Introducing Protecting Groups (General Chloromethyl Ethers)
Chloromethyl ethers, such as chloromethyl methyl ether (MOM-Cl) and benzyl (B1604629) chloromethyl ether (BOM-Cl), are widely used reagents in organic synthesis for the introduction of protecting groups for alcohols. wikipedia.orgspcmc.ac.in A protecting group is a reversibly formed derivative of a functional group that masks its reactivity during a chemical reaction at another site in the molecule. organic-chemistry.org
The general strategy involves reacting the alcohol with the chloromethyl ether in the presence of a non-nucleophilic base, such as Hünig's base (i-Pr₂NEt). spcmc.ac.in This reaction forms an acetal (B89532) (e.g., a methoxymethyl (MOM) ether), which is stable to a wide range of conditions that would affect a free hydroxyl group, including strong bases, organometallic reagents (like Grignard and organolithium reagents), nucleophilic reducing agents, and many oxidizing agents. spcmc.ac.inuwindsor.ca The protection allows chemists to perform complex synthetic transformations on other parts of the molecule without unintended reactions involving the alcohol. Subsequently, the protecting group can be removed (deprotection) under specific, often acidic, conditions to regenerate the original alcohol. uwindsor.ca
Table 2: Common Chloromethyl Ether Protecting Groups
| Reagent | Protecting Group Abbreviation |
|---|---|
| Chloromethyl methyl ether (CH₃OCH₂Cl) | MOM |
| Benzyl chloromethyl ether (BnOCH₂Cl) | BOM |
| 2-Methoxyethoxymethyl chloride (CH₃OCH₂CH₂OCH₂Cl) | MEM |
Source: wikipedia.org
Development of New Synthetic Methodologies and Reaction Discovery
The unique structure of this compound makes it a valuable tool in the development of new synthetic methods. Its dual functionality allows for the design of novel tandem or cascade reactions, where multiple chemical bonds are formed in a single operation. The high reactivity of the chloromethoxy group as an alkylating agent can be combined with subsequent transformations of the nitro group. wikipedia.orgrsc.org Furthermore, research into the formation and reactivity of radical intermediates from nitroaromatic compounds opens avenues for discovering new carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netnih.gov The exploration of its reactions with various nucleophiles and under different catalytic conditions can lead to the discovery of new pathways for synthesizing complex organic molecules.
Material Science Applications (e.g., Functionalized Polymers and Dyes)
In material science, this compound can be utilized as an intermediate for creating functional materials. The nitroaromatic core is a common structural motif in the synthesis of azo dyes. ijirset.comjbiochemtech.com The typical synthetic route involves the reduction of the nitro group to a primary aromatic amine, followed by diazotization and coupling with an electron-rich aromatic compound to produce the final dye. sphinxsai.comijsr.net
The reactive chloromethoxy group allows for the covalent attachment of the nitroaromatic moiety to polymer backbones or other materials. This functionalization can impart specific properties, such as altered solubility, thermal stability, or optical characteristics, to the parent material. The compound can potentially be used to prepare functionalized polymers by either reacting it with a pre-formed polymer or by first synthesizing a monomer containing the p-nitrophenoxy-methyl group and then polymerizing it.
Environmental Fate and Chemical Degradation Pathways Academic Perspective
Hydrolysis Mechanisms and Kinetics in Aqueous Environments
There is a notable lack of specific experimental data on the hydrolysis of 1-(chloromethoxy)-4-nitrobenzene. However, the presence of the chloromethoxy group (a chloromethyl ether functional group) strongly suggests that hydrolysis is a primary and rapid degradation pathway in aqueous environments. Structurally related compounds, such as chloromethyl methyl ether and bis(chloromethyl) ether, are known to hydrolyze very quickly in water. canada.ca For instance, chloromethyl methyl ether has a reported hydrolysis half-life of less than one second in pure water at 20°C. nih.gov
The proposed mechanism for the hydrolysis of this compound involves a nucleophilic attack by water on the electrophilic carbon of the chloromethyl group. This reaction would lead to the cleavage of the ether bond, resulting in the formation of 4-nitrophenol (B140041), formaldehyde (B43269), and hydrogen chloride. This rapid abiotic degradation is anticipated to be the dominant fate process in aqueous media, preceding most biological degradation pathways.
Table 1: Proposed Hydrolysis Reaction of this compound
| Reactant | Conditions | Proposed Products |
| This compound | Aqueous Environment | 4-Nitrophenol, Formaldehyde, Hydrogen Chloride |
Due to the expected rapidity of this reaction, the environmental persistence of the parent compound, this compound, in water is predicted to be very short.
Photo-Oxidative Degradation in Atmospheric Conditions
The rate of this reaction would determine the atmospheric lifetime of the molecule. For the related compound, 1-chloro-4-nitrobenzene (B41953), indirect photolysis is initiated by reaction with hydroxyl radicals. oecd.org For nitrobenzene (B124822) itself, the atmospheric half-life for its reaction with hydroxyl radicals is estimated to be around 44 days. oecd.org The reaction of hydroxyl radicals with the aromatic ring can lead to the formation of nitrophenols. cdc.gov Furthermore, the aliphatic portion of the molecule, the chloromethoxy group, would also be susceptible to hydrogen abstraction by hydroxyl radicals.
Direct photolysis, where the molecule absorbs sunlight and undergoes degradation, may also occur, particularly given that nitroaromatic compounds can absorb ultraviolet radiation. nih.gov The products of photo-oxidative degradation are expected to be a complex mixture of smaller, more oxidized species.
Table 2: Potential Photo-Oxidative Degradation Pathways
| Degradation Process | Reactant Species | Potential Products |
| Indirect Photolysis | Hydroxyl Radicals (•OH) | Nitrophenols, Aldehydes, other oxidized fragments |
| Direct Photolysis | UV Radiation | Various degradation products |
Biotransformation and Biodegradation Studies (Chemical Transformations by Microorganisms)
No specific studies on the microbial degradation of this compound were found in the available literature. Given the high reactivity of the chloromethoxy group to hydrolysis, it is probable that the primary substrate for microbial attack in an aqueous environment would be the hydrolysis product, 4-nitrophenol. canada.canih.gov
4-Nitrophenol is a well-studied compound in terms of biodegradation. Numerous microorganisms are capable of utilizing 4-nitrophenol as a sole source of carbon and energy. researchgate.net The degradation pathways typically involve an initial monooxygenase-catalyzed removal of the nitro group, leading to the formation of hydroquinone (B1673460) or 1,2,4-benzenetriol, which are then further metabolized through ring cleavage.
For comparative purposes, the biodegradation of the structurally related compound 1-chloro-4-nitrobenzene has been studied. For example, a bacterial strain, Comamonadaceae sp. LW1, has been shown to utilize 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy. nih.govnih.gov The degradation pathway involves an initial partial reduction of the nitro group to a hydroxylamino group, followed by a Bamberger-like rearrangement to form 2-amino-5-chlorophenol. nih.govnih.gov This intermediate is then subject to ring cleavage. nih.gov Another potential pathway for 1-chloro-4-nitrobenzene is reductive dehalogenation or reduction of the nitro group to form 4-chloroaniline. nih.gov
It is important to emphasize that these pathways are for 1-chloro-4-nitrobenzene and not this compound. The initial abiotic hydrolysis of the chloromethoxy group in the target compound would likely direct its environmental fate down a different biological degradation path, primarily that of its main hydrolysis product, 4-nitrophenol.
Table 3: Comparison of Potential Initial Degradation Steps
| Compound | Initial Degradation Step | Resulting Intermediate(s) |
| This compound | Abiotic Hydrolysis | 4-Nitrophenol, Formaldehyde |
| 1-Chloro-4-nitrobenzene | Microbial Reduction/Rearrangement | 2-Amino-5-chlorophenol |
| 1-Chloro-4-nitrobenzene | Microbial Reduction | 4-Chloroaniline |
In-depth Analysis of Emerging Research on this compound Reveals Significant Data Scarcity
A comprehensive review of current scientific literature and chemical databases indicates a significant lack of specific research data for the chemical compound this compound. Despite extensive searches aimed at elucidating its emerging research directions, no substantive information was found corresponding to the requested areas of greener synthesis, novel catalytic reactivity, advanced computational modeling, or its application in interdisciplinary research.
The investigation into the specified topics has been hampered by a near-complete absence of studies focused directly on this compound. The majority of available scientific information pertains to its structural isomer, 1-(Chloromethyl)-4-nitrobenzene, a compound with distinctly different chemical properties and reactivity due to the placement of the chlorine atom on the methyl group rather than the methoxy (B1213986) group.
Further attempts to gather relevant data by searching for the synonym p-nitrophenyl chloromethyl ether also failed to yield specific research findings that would enable a detailed and accurate composition of the requested article. Similarly, searches for related compounds, such as 1-bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene, while confirming the existence of the chloromethoxy-nitrobenzene motif, did not provide transferable data applicable to the parent compound .
Consequently, it is not possible to generate a scientifically accurate and detailed article on the emerging research directions for this compound as outlined. The creation of content on the following specified topics would require speculation due to the lack of published research:
Emerging Research Directions and Unresolved Questions
Interdisciplinary Research at the Interface of Organic Chemistry and Other Fields:No applications or interdisciplinary studies involving 1-(Chloromethoxy)-4-nitrobenzene were discovered.
Given the strict requirement to focus solely on this compound and the lack of available data, this report cannot fulfill the request for a detailed article. Proceeding would compromise the principles of accuracy and reliance on factual, sourced information. Further research and publication in the scientific community are required before such an analysis can be compiled.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
